Gallacetophenone

説明

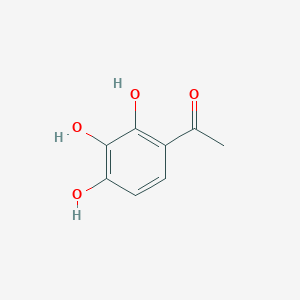

Structure

3D Structure

特性

IUPAC Name |

1-(2,3,4-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIROXSOOOAZHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060179 | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-21-2, 29477-54-1 | |

| Record name | Gallacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2,3,4-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3',4'-trihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C70E921C4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Gallacetophenone from Pyrogallol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallacetophenone (2',3',4'-trihydroxyacetophenone), an acetyl derivative of pyrogallol (B1678534), is a valuable compound with applications in pharmaceuticals and cosmetics due to its antioxidant and tyrosinase-inhibiting properties.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound from pyrogallol, with a focus on detailed experimental protocols and comparative analysis of yields. The most common and well-documented method, a modification of the Nencki reaction, involves the acylation of pyrogallol with acetic anhydride (B1165640) using zinc chloride as a catalyst. Alternative approaches, including the Fries rearrangement of pyrogallol esters, offer different strategic advantages. This document presents quantitative data in structured tables, detailed experimental methodologies, and visual diagrams of reaction mechanisms and workflows to aid in the practical application of these synthetic procedures.

Introduction

Pyrogallol, a simple trihydroxybenzene, serves as a versatile starting material for the synthesis of various phenolic compounds.[1] Its electron-rich aromatic ring is amenable to electrophilic substitution reactions, such as acylation, enabling the introduction of functional groups that can modulate its biological activity. The synthesis of this compound is a key transformation, yielding a product with significant potential in drug development and dermatology. This guide will explore the core methodologies for this synthesis, providing the necessary technical details for laboratory-scale preparation.

Synthetic Methodologies

Several synthetic strategies have been employed for the preparation of this compound from pyrogallol. The choice of method can be influenced by factors such as desired yield, available reagents, and scalability.

Nencki-Type Acylation

The most widely reported method for the synthesis of this compound is a modification of the Nencki reaction, which involves the zinc chloride-catalyzed acylation of pyrogallol with acetic anhydride.[2][3] This method is known for its reliability and moderate to good yields.

Fries Rearrangement

The Fries rearrangement provides an alternative route to this compound. This reaction involves the intramolecular rearrangement of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. In this case, pyrogallol is first acetylated to form pyrogallol triacetate, which is then subjected to rearrangement.[4]

Other Methods

Other reported methods for this compound synthesis, though less detailed in the literature for this specific transformation, include the Houben-Hoesch reaction and direct acylation with acetyl chloride.[1][2] The Houben-Hoesch reaction utilizes a nitrile as the acylating agent in the presence of a Lewis acid and is particularly suited for polyhydroxy- and polyalkoxyphenols.[5][6] The use of acetyl chloride offers another direct acylation approach.[1][2]

Quantitative Data

The following table summarizes the quantitative data for the different synthetic methods discussed.

| Synthesis Method | Acylating Agent | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Reference |

| Nencki-Type Acylation | Acetic Anhydride | Zinc Chloride | 140-145 | 45 min | 54-57 | [2] |

| Fries Rearrangement | Pyrogallol Triacetate | Aluminum Chloride | 130-140 | 1 hr | 65-70 | [4] |

| Nencki-Type (alternative) | Acetic Acid | Zinc Chloride | <150 | 20 min | ~20 | [7] |

| Quinacetophenone Synthesis | Acetic Acid | Zinc Chloride | <150 | - | ~15 | [7] |

Experimental Protocols

Nencki-Type Synthesis of this compound

This protocol is adapted from Organic Syntheses.[2]

Materials:

-

Pyrogallol, distilled (50 g, 0.4 mol)

-

Zinc chloride, freshly fused and finely powdered (28 g, 0.21 mol)

-

Glacial acetic acid (38 mL)

-

Acetic anhydride, 95% (40 g, 0.37 mol)

-

Water

-

Sulfur dioxide (for saturation of water)

-

Ice

Procedure:

-

In a 250-mL round-bottomed flask equipped with a reflux condenser and a calcium chloride tube, dissolve the zinc chloride in glacial acetic acid by heating in an oil bath at 135-140°C.

-

To the clear, pale brown solution, add the acetic anhydride, followed by the pyrogallol in one portion.

-

Heat the mixture at 140-145°C for 45 minutes with frequent and vigorous shaking. It is crucial that the temperature does not exceed 150°C to prevent the formation of resinous byproducts.

-

Remove the unreacted acetic anhydride and acetic acid by distillation under reduced pressure.

-

Break up the resulting red-brown cake by adding 300 mL of water and stirring mechanically for a few minutes.

-

Cool the mixture in an ice-water bath, filter with suction, and wash the solid with cold water.

-

The crude material (45-50 g) is then recrystallized from 500 mL of boiling water saturated with sulfur dioxide.

-

The yield of straw-colored needles of this compound is 36-38 g (54-57% of the theoretical amount), with a melting point of 171-172°C.

-

Further product (3-4 g) can be obtained from the mother liquor by saturation with salt and cooling to 10°C, followed by recrystallization.

Fries Rearrangement Synthesis of this compound

This protocol is based on a reported Fries transformation of pyrogallol triacetate.[4]

Materials:

-

Pyrogallol triacetate (12 g)

-

Aluminum chloride, anhydrous (24 g)

-

Ice-cold hydrochloric acid

-

Ether

-

Sodium chloride

Procedure:

-

Prepare pyrogallol triacetate by reacting pyrogallol with an excess of acetic anhydride in the presence of a catalyst (e.g., a drop of sulfuric acid or pyridine), followed by purification.

-

In a suitable reaction vessel, create an intimate mixture of pyrogallol triacetate and anhydrous aluminum chloride.

-

Slowly heat the mixture in an oil bath. Fumes will begin to appear.

-

Maintain the temperature at 130-140°C for one hour.

-

After cooling, treat the reaction mixture with ice-cold hydrochloric acid.

-

As no solid may immediately appear, saturate the solution with sodium chloride and extract with ether.

-

Recover the solid product from the dried ethereal solution.

-

The crude this compound is obtained as yellowish-red crystals.

-

Recrystallize the product from ligroin to yield yellowish needles with a melting point of 168°C. The reported yield is 65-70%.

Reaction Mechanisms and Workflows

Nencki-Type Acylation Mechanism

The Nencki-type acylation of pyrogallol is an electrophilic aromatic substitution. The Lewis acid catalyst, zinc chloride, activates the acetic anhydride, making it a more potent electrophile. The electron-rich pyrogallol ring then attacks the acetylium ion intermediate, leading to the formation of this compound.

Caption: Mechanism of Nencki-Type Acylation.

Experimental Workflow for Nencki-Type Synthesis

The following diagram illustrates the key steps in the laboratory synthesis and purification of this compound via the Nencki-type reaction.

Caption: Experimental Workflow for Nencki Synthesis.

Conclusion

The synthesis of this compound from pyrogallol can be effectively achieved through several methods, with the Nencki-type acylation and the Fries rearrangement being the most prominent. The Nencki reaction offers a reliable and straightforward procedure with good yields, while the Fries rearrangement of pyrogallol triacetate has been reported to provide slightly higher yields. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic route for their specific needs, thereby facilitating further research and development of this compound-based compounds.

References

- 1. Buy this compound | 528-21-2 [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Houben-Hoesch Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Houben-Hoesch Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Sciencemadness Discussion Board - Yield of Nencki reaction - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Physicochemical Properties of Gallacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Gallacetophenone (1-(2,3,4-Trihydroxyphenyl)ethanone), a phenolic compound of interest in pharmaceutical and cosmetic research. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and visualizes its primary mechanism of action.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its behavior in various solvents, its potential for membrane permeability, and its overall suitability for drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2,3,4-Trihydroxyphenyl)ethanone | [1][2][3][4] |

| Synonyms | 2',3',4'-Trihydroxyacetophenone, Alizarin Yellow C | [1][2][3][5] |

| CAS Number | 528-21-2 | [1][4][5][6][7][8][9] |

| Molecular Formula | C₈H₈O₄ | [1][3][4][5][6][9] |

| Molecular Weight | 168.15 g/mol | [2][5][6][7][9] |

| Appearance | White to brownish-gray crystalline powder | [7] |

| Melting Point | 171-173 °C | [1][4][6][7][10][11][12][13] |

| Boiling Point | 299 °C (decomposes) | [14] |

| Solubility | Soluble in 600 parts cold water; more soluble in hot water, alcohol, ether, and solutions of sodium acetate. | [7] |

| Predicted XlogP | 1.1 | [15] |

| pKa | Data not readily available; expected to have acidic protons from the phenolic hydroxyl groups. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a capillary melting point apparatus.[2][8][10]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[2]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range represents the melting point of the sample.[2] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.[2]

Boiling Point Determination (Capillary Method)

Due to its high boiling point and tendency to decompose, the boiling point of this compound is determined under reduced pressure, though a standard capillary method can be described for instructional purposes.[6][7][14]

-

Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[14]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).[9]

-

Heating: The apparatus is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[15]

-

Observation: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Solubility Determination (Shake-Flask Method)

The solubility of this compound in various solvents can be quantitatively determined using the shake-flask method.[16][17][18][19][20][21]

-

Equilibrium: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: The saturated solution is allowed to stand undisturbed at a constant temperature to allow the excess solid to settle.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully removed and diluted appropriately. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax and comparing it to a standard calibration curve.[19]

-

Calculation: The solubility is then calculated from the determined concentration and the dilution factor.

pKa Determination (Spectrophotometric Method)

The acid dissociation constants (pKa) of the phenolic hydroxyl groups of this compound can be determined spectrophotometrically.[16][22][23][24]

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is also prepared.[22]

-

Spectral Measurement: A small, constant aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded. The absorbance at a wavelength where the protonated and deprotonated forms of this compound have significantly different molar absorptivities is measured for each pH.[23]

-

Data Analysis: The ratio of the concentrations of the deprotonated and protonated forms at each pH is calculated from the absorbance measurements. A plot of pH versus the logarithm of this ratio is generated. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal (i.e., where the logarithm of the ratio is zero).[16]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) of this compound between n-octanol and water can be determined using the shake-flask method.[20][21][25][26][27]

-

Phase Preparation: n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[25]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.[27]

-

Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of this compound between the two phases to reach equilibrium. The container is then centrifuged to ensure complete phase separation.[26]

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[20]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[21]

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as a tyrosinase inhibitor and an antioxidant.[1] These activities are of significant interest in the development of dermatological and pharmaceutical agents.

Tyrosinase Inhibition Pathway

This compound has been identified as an effective inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[1] Molecular docking studies have elucidated the mechanism of this inhibition, which involves the binding of this compound to the active site of the enzyme.[28]

References

- 1. Buy this compound | 528-21-2 [smolecule.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. This compound | C8H8O4 | CID 10706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. byjus.com [byjus.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. pennwest.edu [pennwest.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. web.pdx.edu [web.pdx.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. chemistry.beloit.edu [chemistry.beloit.edu]

- 24. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 25. LogP / LogD shake-flask method [protocols.io]

- 26. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 27. m.youtube.com [m.youtube.com]

- 28. researchgate.net [researchgate.net]

Gallacetophenone's Mechanism of Action in Tyrosinase Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallacetophenone, a phenolic compound, has emerged as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. This technical guide delineates the multifaceted mechanism through which this compound exerts its inhibitory effects on tyrosinase, leading to a reduction in melanogenesis. The core mechanism involves direct binding to the enzyme's active site, coupled with the induction of its proteasomal degradation. Notably, this action appears to be independent of the master regulator of melanogenesis, MITF. This document provides a comprehensive overview of the binding kinetics, cellular effects, and the underlying signaling pathways, supported by detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers in dermatology, cosmetology, and pharmacology.

Introduction

The increasing demand for effective and safe depigmenting agents for cosmetic and therapeutic applications has driven research into natural compounds that can modulate melanin production.[1] Tyrosinase, a copper-containing enzyme, catalyzes the initial and rate-limiting steps of melanogenesis, making it a prime target for inhibitors.[2] this compound (2',3',4'-trihydroxyacetophenone) has been identified as a promising natural compound with significant anti-melanogenic properties.[3] This guide provides an in-depth analysis of its mechanism of action, focusing on its direct interaction with tyrosinase and its cellular effects.

Quantitative Data Summary

The inhibitory effects of this compound on tyrosinase activity and melanin production have been quantified in various studies. The following tables summarize the key dose-dependent inhibition data.

Table 1: Inhibition of Mushroom Tyrosinase Activity by this compound

| Concentration (µM) | Inhibition Rate (%) |

| 10 | ~20% |

| 30 | ~45% |

| 100 | ~80% |

| 300 | ~95% |

Data estimated from graphical representations in published research.[2]

Table 2: Reduction of Melanin Content in Human Epidermal Melanocytes by this compound

| Concentration (µM) | Melanin Content (% of Control) |

| 3 | ~85% |

| 10 | ~70% |

| 30 | ~55% |

Data estimated from graphical representations in published research.[3]

Core Mechanism of Action: A Dual Approach

This compound employs a dual mechanism to inhibit tyrosinase, involving both direct enzyme interaction and modulation of its cellular stability.

Direct Binding to the Tyrosinase Active Site

Computational modeling and molecular docking studies have elucidated the binding mode of this compound to the active site of human tyrosinase.[2] The binding is stabilized by a combination of hydrophobic interactions and hydrogen bonding with key amino acid residues.[1]

-

Hydrophobic Interactions: The phenyl ring of this compound interacts with His367, Ile368, and Val377.[2]

-

Hydrogen Bonding: The hydroxyl groups of this compound form hydrogen bonds with Ser380 and a water molecule that bridges the two copper ions (CuA and CuB) in the active site.[2][3]

This direct binding sterically hinders the access of the substrate, L-tyrosine, to the catalytic core of the enzyme, thereby competitively inhibiting its activity.

Promotion of Proteasomal Degradation of Tyrosinase

Beyond direct inhibition, this compound reduces the cellular levels of tyrosinase by promoting its degradation through the ubiquitin-proteasome pathway.[2] Treatment of melanocytes with this compound leads to a dose-dependent decrease in tyrosinase protein levels. This effect is abrogated by the presence of a proteasome inhibitor, MG132, confirming the involvement of this degradation machinery.[2]

Independence from MITF Signaling Pathway

Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and differentiation, controlling the expression of key melanogenic enzymes including tyrosinase.[4] Interestingly, studies have shown that this compound's inhibitory effect on melanogenesis does not involve the modulation of MITF expression.[2] Western blot analysis reveals that while tyrosinase levels decrease upon this compound treatment, MITF levels remain unchanged. This suggests that this compound bypasses the classical MITF regulatory pathway, targeting tyrosinase directly at the protein level.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Mushroom Tyrosinase Inhibition Assay

This assay is a primary in vitro method to screen for tyrosinase inhibitors.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate (B84403) buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the this compound dilution to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm in kinetic mode for 20-60 minutes at 25°C.

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

Cell Culture and Melanin Content Assay

This assay quantifies the effect of this compound on melanin production in a cellular context.

Materials:

-

B16F10 mouse melanoma cells or human epidermal melanocytes

-

Dulbecco's Modified Eagle Medium (DMEM) or appropriate melanocyte growth medium

-

Fetal bovine serum (FBS)

-

This compound

-

1 N NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Culture B16F10 cells or human epidermal melanocytes in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

After treatment, wash the cells with PBS and lyse them in 1 N NaOH at 80°C for 1 hour.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

Normalize the melanin content to the total protein concentration of the cell lysate, determined by a Bradford or BCA protein assay.

Western Blot Analysis

This technique is used to determine the protein levels of tyrosinase and MITF.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer

-

Protein assay reagent (BCA or Bradford)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-tyrosinase, anti-MITF, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Proteasomal Degradation Assay

This assay confirms the role of the proteasome in this compound-induced tyrosinase degradation.

Materials:

-

Melanocytes

-

This compound

-

MG132 (proteasome inhibitor)

-

Cycloheximide (B1669411) (protein synthesis inhibitor)

-

Western blot reagents

Procedure:

-

Pre-treat melanocytes with cycloheximide for 1 hour to inhibit new protein synthesis.

-

Treat the cells with this compound in the presence or absence of MG132 for a specified time course (e.g., 24 hours).

-

Lyse the cells and perform Western blot analysis for tyrosinase protein levels as described above.

-

A rescue of the this compound-induced decrease in tyrosinase levels by MG132 indicates proteasomal-mediated degradation.

Conclusion

This compound presents a compelling case as a potent tyrosinase inhibitor with a unique dual mechanism of action. It not only directly inhibits the enzyme's catalytic activity through competitive binding but also reduces its cellular abundance by promoting its degradation via the proteasome. The finding that this occurs independently of the MITF signaling pathway highlights a direct and specific mode of action at the protein level. This in-depth understanding of this compound's mechanism, supported by the detailed protocols provided, offers a solid foundation for further research and development of this compound as a novel and effective agent for skin depigmentation in the cosmetic and pharmaceutical industries.

References

- 1. Tyrosinase-Targeting this compound Inhibits Melanogenesis in Melanocytes and Human Skin-Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosinase-Targeting this compound Inhibits Melanogenesis in Melanocytes and Human Skin- Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2',3',4'-Trihydroxyacetophenone: A Technical Guide for Researchers

Introduction: 2',3',4'-Trihydroxyacetophenone, also known as gallacetophenone, is a phenolic compound that has garnered interest in the scientific community for its potential therapeutic applications. Its chemical structure, characterized by a trihydroxylated phenyl ring attached to an acetyl group, positions it as a promising candidate for various biological activities. This technical guide provides an in-depth overview of the known biological functions of 2',3',4'-trihydroxyacetophenone and its closely related analogs, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Antioxidant Activity

2',3',4'-Trihydroxyacetophenone is utilized in the synthesis of chromenone and quinolinone derivatives that exhibit potent antioxidant properties.[1] The antioxidant capacity of phenolic compounds is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. While direct quantitative data for 2',3',4'-trihydroxyacetophenone is limited in publicly available literature, studies on structurally similar compounds provide valuable insights. For instance, the closely related compound (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708) has been shown to be a potent antioxidant and radical scavenger.[2]

Quantitative Data on Antioxidant Activity of a Related Compound

| Compound | Assay | IC50 Value | Reference |

| (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone | DPPH Radical Scavenging | Not explicitly stated, but described as the most potent among synthesized derivatives. | [2] |

| (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone | ABTS Radical Scavenging | Not explicitly stated, but described as the most potent among synthesized derivatives. | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the free radical scavenging activity of 2',3',4'-trihydroxyacetophenone.

Materials:

-

2',3',4'-Trihydroxyacetophenone

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) (or other suitable solvent)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of 2',3',4'-trihydroxyacetophenone in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions of the stock solution to obtain various concentrations.

-

Prepare a stock solution of ascorbic acid in methanol for use as a positive control.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of 2',3',4'-trihydroxyacetophenone, ascorbic acid, or methanol (as a blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Experimental Workflow for Antioxidant Activity Assessment

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanisms of 2',3',4'-trihydroxyacetophenone are not abundant, research on its isomers and related compounds suggests a potential role in modulating key inflammatory pathways. For example, 2',4',6'-trihydroxy-3-geranylacetophenone (tHGA), a derivative of the isomeric 2',4',6'-trihydroxyacetophenone, has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes and suppress inflammatory responses by inhibiting the activation of NF-κB and p38 MAPK signaling pathways.[3][4] Furthermore, 4'-hydroxyacetophenone (B195518) exerts its anti-inflammatory effects by modulating the NF-κB and COX-2 signaling pathways.[5]

Quantitative Data on Anti-inflammatory Activity of a Related Compound

| Compound | Assay | Effect | Reference |

| 2',4',6'-trihydroxy-3-geranylacetophenone (tHGA) | COX and LOX inhibition | Effective inhibitor in vitro | [4] |

| 4'-Hydroxyacetophenone | NF-κB and COX-2 signaling | Modulates pathways | [5] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory potential of 2',3',4'-trihydroxyacetophenone by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

2',3',4'-trihydroxyacetophenone

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plate

-

Cell culture incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of 2',3',4'-trihydroxyacetophenone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with media only).

-

-

Nitrite Measurement (Griess Assay):

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value.

-

Signaling Pathway: Potential Inhibition of NF-κB Pathway

Caption: Potential inhibition of the NF-κB signaling pathway.

Anticancer Activity

The anticancer potential of hydroxyacetophenones has been an area of active research. While specific data for 2',3',4'-trihydroxyacetophenone is sparse, related compounds have shown promising results. For instance, various chalcones, which can be synthesized from hydroxyacetophenones, have demonstrated cytotoxic effects against cancer cell lines.

Quantitative Data on Anticancer Activity of Related Compounds

| Compound Class | Cell Line | IC50 Value (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines | MCF-7 (Breast Cancer) | Various, some with high inhibition | [6] |

| Synthetic derivatives | MCF-7, MDA-MB-231 (Breast Cancer) | Various, some < 10 µM | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete growth medium

-

2',3',4'-trihydroxyacetophenone

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

-

96-well cell culture plate

-

Incubator and microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of 2',3',4'-trihydroxyacetophenone for 24, 48, or 72 hours. Include a vehicle control.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm.

-

-

Calculation:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Signaling Pathway: Potential Involvement of PI3K/Akt Pathway

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Neuroprotective Effects

Polyphenolic compounds are widely recognized for their neuroprotective qualities, primarily through their antioxidant and anti-inflammatory actions.[8][9] While direct evidence for 2',3',4'-trihydroxyacetophenone (this compound) is emerging, its structural similarity to other neuroprotective polyphenols suggests potential benefits in mitigating neuronal damage.

Potential Mechanisms of Neuroprotection

Based on the activities of related polyphenols, the neuroprotective effects of 2',3',4'-trihydroxyacetophenone could be mediated through:

-

Scavenging of Reactive Oxygen Species (ROS): Reducing oxidative stress that contributes to neuronal cell death.

-

Modulation of Inflammatory Pathways: Inhibiting pro-inflammatory signaling cascades in the brain, such as the NF-κB and MAPK pathways.[3][10]

-

Inhibition of Apoptosis: Potentially interfering with programmed cell death pathways in neurons.

Experimental Protocol: Neuroprotection Assay in a Glutamate-Induced Excitotoxicity Model

This protocol can be used to evaluate the neuroprotective effects of 2',3',4'-trihydroxyacetophenone against glutamate-induced excitotoxicity in primary cortical neurons or a neuronal cell line (e.g., HT22).

Materials:

-

Primary cortical neurons or HT22 cells

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

2',3',4'-trihydroxyacetophenone

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Cell culture plates and incubator

Procedure:

-

Cell Culture:

-

Culture primary cortical neurons or HT22 cells in appropriate media.

-

-

Treatment:

-

Pre-treat the cells with different concentrations of 2',3',4'-trihydroxyacetophenone for 1-2 hours.

-

Induce excitotoxicity by adding a high concentration of glutamate (e.g., 5 mM for HT22 cells) for 24 hours.

-

-

LDH Assay:

-

After the incubation period, measure the release of LDH into the culture medium as an indicator of cell death, following the manufacturer's instructions for the LDH assay kit.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection by comparing the LDH release in compound-treated cells to that in glutamate-only treated cells.

-

Signaling Pathway: Potential Involvement of MAPK Pathways

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Conclusion

2',3',4'-Trihydroxyacetophenone is a phenolic compound with significant potential for a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. While direct and extensive research on this specific isomer is still developing, the available data on its derivatives and structurally similar compounds provide a strong rationale for further investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to explore the therapeutic promise of 2',3',4'-trihydroxyacetophenone in greater detail. Future studies focusing on generating robust quantitative data and elucidating the precise molecular mechanisms of this compound are warranted to fully realize its potential in drug discovery and development.

References

- 1. 2',3',4'-TRIHYDROXYACETOPHENONE | 528-21-2 [chemicalbook.com]

- 2. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review assesses neuroprotective qualities of polyphenols [nutraingredients.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Gallacetophenone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gallacetophenone (CAS No. 528-21-2), a trihydroxyacetophenone with significant potential in dermatological and pharmaceutical applications. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its primary biological mechanism of action as a tyrosinase inhibitor.

Core Compound Identification and Properties

This compound, systematically named 1-(2,3,4-trihydroxyphenyl)ethanone, is an acetyl derivative of pyrogallol (B1678534).[1] Its core chemical identifiers and physical properties are summarized below for quick reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 528-21-2[1][2][3] |

| IUPAC Name | 1-(2,3,4-Trihydroxyphenyl)ethanone[1] |

| Synonyms | 2',3',4'-Trihydroxyacetophenone, Alizarin Yellow C, 4-Acetylpyrogallol[2][3] |

| Molecular Formula | C₈H₈O₄[1][2][3] |

| Molecular Weight | 168.15 g/mol [2][3] |

| SMILES | CC(=O)C1=C(C(=C(C=C1)O)O)O |

| InChI | InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3[1] |

| InChIKey | XIROXSOOOAZHLL-UHFFFAOYSA-N[1] |

Table 2: Physicochemical and Spectral Properties of this compound

| Property | Value |

| Physical State | White to brownish-gray crystalline powder[2] |

| Melting Point | 171-173 °C[1][2] |

| Solubility | Soluble in 600 parts cold water; more soluble in hot water, alcohol, and ether[2] |

| UV Absorption Maxima (in Methanol) | 237 nm (ε = 8560), 296 nm (ε = 12,500)[2] |

| Absorption Wavelength (in Methanol) | 291 nm (ε = 12,500)[4] |

Synthesis of this compound

This compound can be synthesized via the Nencki reaction, which involves the acylation of a phenol (B47542) (in this case, pyrogallol) with an acid anhydride (B1165640) using a Lewis acid catalyst.[1]

Experimental Protocol: Synthesis from Pyrogallol

This protocol is adapted from established methods for the synthesis of phenolic ketones.

Objective: To synthesize this compound from pyrogallol and acetic anhydride.

Materials:

-

Pyrogallol

-

Zinc chloride (fused and powdered)

-

Glacial acetic acid

-

Acetic anhydride (95%)

-

Deionized water

-

Sulfur dioxide (for saturation of crystallization water)

-

Round-bottomed flask (250 mL)

-

Reflux condenser with a calcium chloride tube

-

Oil bath

-

Mechanical stirrer

-

Ice water bath

-

Suction filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Catalyst Preparation: In a 250-mL round-bottomed flask, dissolve 28 g of freshly fused and powdered zinc chloride in 38 mL of glacial acetic acid by heating in an oil bath at 135-140°C.

-

Addition of Reagents: To the clear solution, add 40 g of 95% acetic anhydride, followed by the addition of 50 g of distilled pyrogallol in one portion.

-

Reaction: Heat the mixture at 140-145°C for 45 minutes with frequent and vigorous shaking. It is critical not to exceed 150°C to avoid the formation of resinous byproducts.

-

Work-up: Remove the unreacted acetic anhydride and acetic acid by distillation under reduced pressure.

-

Precipitation: Break up the resulting red-brown solid cake and add 300 mL of water. Stir the mixture mechanically for several minutes.

-

Isolation: Cool the mixture in an ice water bath to precipitate the crude product. Filter the solid with suction and wash it with cold water.

-

Purification: Recrystallize the crude material (typically 45-50 g) from 500 mL of boiling water that has been saturated with sulfur dioxide.

-

Drying: Collect the resulting straw-colored needles by filtration and dry them to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound relevant to drug development and cosmetics is its ability to inhibit melanogenesis, the process of melanin (B1238610) production.[5][6][7] This makes it a compound of interest for skin-whitening formulations and for treating hyperpigmentation disorders.

Mechanism: Tyrosinase Inhibition

Melanogenesis is a complex pathway where the enzyme tyrosinase plays a rate-limiting role.[5] Tyrosinase catalyzes the first two critical steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[8] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (B1172464) (black-brown pigment) and pheomelanin (red-yellow pigment).[9]

This compound acts as a potent inhibitor of tyrosinase.[5][7] Molecular docking studies have revealed that it binds effectively to the active site of the enzyme. This binding is stabilized by a combination of hydrophobic interactions with amino acid residues such as His367, Ile368, and Val377, and hydrogen bonding with Ser380.[6][7] By occupying the active site, this compound prevents the substrate (L-tyrosine) from binding, thereby halting the melanin synthesis cascade.[5][10]

Signaling Pathway Diagram

Caption: Inhibition of the melanogenesis pathway by this compound.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol provides a standardized method to quantify the inhibitory effect of this compound on mushroom tyrosinase activity, a common model for human tyrosinase.

Objective: To determine the IC₅₀ value of this compound for mushroom tyrosinase.

Principle: The assay measures the activity of tyrosinase by monitoring the formation of dopachrome (B613829) from the oxidation of a substrate (L-DOPA or L-Tyrosine). Dopachrome has a strong absorbance at approximately 475-492 nm.[8][11][12] An inhibitor will reduce the rate of dopachrome formation, which is quantified spectrophotometrically.

Materials:

-

Mushroom Tyrosinase (e.g., 1000 U/mL stock solution)

-

L-DOPA (e.g., 2.0 mM solution)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

This compound (test inhibitor, prepared in a series of concentrations)

-

Kojic acid (positive control inhibitor)

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 475 nm

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of L-DOPA, mushroom tyrosinase, this compound, and kojic acid in the phosphate buffer.

-

Create a serial dilution of this compound and kojic acid to test a range of concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 25 µL of the sample solution (this compound at various concentrations), 50 µL of 2.0 mM L-DOPA, and 50 µL of 50 mM phosphate buffer.[12]

-

Control Wells (No Inhibitor): Add 25 µL of phosphate buffer instead of the sample solution, 50 µL of L-DOPA, and 50 µL of phosphate buffer.

-

Blank Wells: To correct for background absorbance, prepare wells with the sample and L-DOPA but replace the enzyme solution with buffer.[12]

-

-

Enzyme Initiation: Initiate the reaction by adding 75 µL of the mushroom tyrosinase solution (e.g., final activity of 100 U/mL) to each well.[12]

-

Incubation and Measurement:

-

Calculation of Inhibition:

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control well and A_sample is the absorbance of the test well (corrected for blank).

-

-

IC₅₀ Determination:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of tyrosinase activity, from the dose-response curve.

-

Conclusion

This compound is a well-characterized compound with a straightforward synthesis and a defined mechanism of biological action. Its proven efficacy as a tyrosinase inhibitor makes it a strong candidate for further investigation in drug development for hyperpigmentation disorders and as an active ingredient in the cosmetics industry. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with this promising molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. scbt.com [scbt.com]

- 4. PhotochemCAD | this compound [photochemcad.com]

- 5. Tyrosinase-Targeting this compound Inhibits Melanogenesis in Melanocytes and Human Skin- Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tyrosinase-Targeting this compound Inhibits Melanogenesis in Melanocytes and Human Skin-Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. activeconceptsllc.com [activeconceptsllc.com]

- 9. saudijournals.com [saudijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Gallacetophenone: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallacetophenone, also known as 2',3',4'-trihydroxyacetophenone, is a phenolic ketone that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and drug development. Its unique chemical structure, derived from the natural polyphenol pyrogallol (B1678534), imparts a range of biological activities, most notably its function as a tyrosinase inhibitor. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis methodologies, and elucidating its mechanism of action in key signaling pathways.

Discovery and History

The first synthesis of this compound is attributed to Marceli Nencki and N. Sieber in 1881.[1] Their pioneering work involved the acylation of pyrogallol, a reaction that is now recognized as a modification of the Friedel-Crafts acylation and is often referred to as the Nencki reaction. This discovery laid the foundation for the synthesis of a variety of hydroxyaryl ketones, which have since become important intermediates in the pharmaceutical and chemical industries.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The most common and historically significant methods are detailed below.

Nencki Reaction (Modified Friedel-Crafts Acylation)

The original and most widely cited method for synthesizing this compound is a modification of the Friedel-Crafts acylation, as described in Organic Syntheses.[1] This method involves the reaction of pyrogallol with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically fused zinc chloride.

Experimental Protocol:

A detailed protocol for the synthesis of this compound via the Nencki reaction is as follows:

-

Catalyst Preparation: Freshly fused and finely powdered zinc chloride is dissolved in glacial acetic acid by heating.

-

Acylation: Acetic anhydride is added to the clear solution, followed by the addition of distilled pyrogallol.

-

Reaction: The mixture is heated at a carefully controlled temperature of 140–145°C for approximately 45 minutes with vigorous shaking.[1] Exceeding 150°C can lead to the formation of undesirable resinous byproducts.[1]

-

Work-up: The excess acetic anhydride and acetic acid are removed by distillation under reduced pressure.

-

Isolation and Purification: The resulting product is triturated with water, cooled, and the crude solid is collected by filtration. Recrystallization from boiling water saturated with sulfur dioxide yields purified this compound as straw-colored needles.[1]

Fries Rearrangement

The Fries rearrangement is a general and versatile method for the preparation of hydroxyaryl ketones from phenolic esters.[2][3] In the context of this compound synthesis, this would involve the rearrangement of pyrogallol triacetate in the presence of a Lewis acid, such as aluminum chloride, without a solvent.[4] The reaction proceeds through the formation of an acylium ion intermediate that then acylates the aromatic ring.[3][5] The regioselectivity of the Fries rearrangement (ortho vs. para substitution) can often be controlled by adjusting the reaction temperature and solvent polarity.[2][3]

Other Synthetic Methods

This compound has also been prepared by treating pyrogallol with acetyl chloride.[1] Another reported synthesis involves the treatment of 2-formyl-4-acetylresorcinol with hydrogen peroxide and an alkali.[1] While these methods are documented, detailed experimental protocols and yield comparisons are less commonly reported in the literature than for the Nencki reaction.

Quantitative Data on this compound Synthesis

| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |

| Nencki Reaction | Pyrogallol, Acetic Anhydride | Zinc Chloride | 140-145 | 54-57 | [1] |

| Fries Rearrangement | Pyrogallol Triacetate | Aluminum Chloride | Not specified | Not specified | [4] |

| Acetyl Chloride Method | Pyrogallol, Acetyl Chloride | Not specified | Not specified | Not specified | [1] |

| From 2-formyl-4-acetylresorcinol | 2-formyl-4-acetylresorcinol | Hydrogen Peroxide, Alkali | Not specified | Not specified | [1] |

Biological Activity: Inhibition of Melanogenesis

A significant area of research for this compound is its role as a depigmenting agent through the inhibition of melanin (B1238610) synthesis (melanogenesis).[6][7] Melanin is the primary pigment responsible for skin, hair, and eye color, and its overproduction can lead to hyperpigmentation disorders.

Tyrosinase Inhibition

The key rate-limiting enzyme in the melanogenesis pathway is tyrosinase.[7] this compound has been shown to be a potent inhibitor of this enzyme.[6] The inhibitory effect is believed to occur through direct binding to the active site of tyrosinase, which contains copper ions.[6] This binding is stabilized by hydrophobic interactions and hydrogen bonding.[6]

Signaling Pathway of Melanogenesis Inhibition by this compound

The synthesis of melanin is regulated by a complex signaling cascade. The microphthalmia-associated transcription factor (MITF) is a key regulator that controls the expression of several melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[7][8]

Studies have shown that this compound's inhibitory effect on melanogenesis is primarily through the direct inhibition of tyrosinase activity.[6][7] While it can also lead to a decrease in the protein levels of tyrosinase and TRP-2, it does not appear to significantly affect the expression of the master regulator, MITF.[7] This suggests a post-transcriptional or direct enzymatic inhibitory mechanism rather than a modulation of the upstream signaling cascade that controls MITF expression.

Conclusion

This compound, a compound with a rich history dating back to its first synthesis in 1881, continues to be a subject of significant scientific interest. Its synthesis, primarily achieved through the Nencki reaction or the Fries rearrangement, provides a valuable scaffold for medicinal chemistry. The well-established role of this compound as a tyrosinase inhibitor highlights its potential in the development of novel therapeutics for hyperpigmentation disorders. Further research into its other potential biological activities and the optimization of its synthesis will undoubtedly expand its applications in drug development and other scientific disciplines.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. byjus.com [byjus.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. 2',3',4'-TRIHYDROXYACETOPHENONE | 528-21-2 [chemicalbook.com]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. Tyrosinase-Targeting this compound Inhibits Melanogenesis in Melanocytes and Human Skin-Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tyrosinase-Targeting this compound Inhibits Melanogenesis in Melanocytes and Human Skin- Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Gallacetophenone Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of gallacetophenone (2',3',4'-Trihydroxyacetophenone), a key chemical intermediate and biologically active molecule. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on the solubility of this compound in various solvents. Understanding its solubility is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Physicochemical Properties of this compound

Quantitative Solubility Data

The solubility of a compound is a fundamental property that dictates its utility in various scientific applications. The following table summarizes the available quantitative solubility data for this compound in different solvents.

| Solvent | Temperature (°C) | Solubility | Units | Citation(s) |

| Methanol | Room Temperature | 30 | mg/mL | [5] |

| Water | Room Temperature | 11.2 | mg/mL | [5] |

| 0.1N HCl | Room Temperature | 18.4 | mg/mL | [5] |

| Not Specified | Not Specified | 0.01 | M | [1] |

Note: "Room Temperature" is not explicitly defined in the source material but is generally considered to be between 20-25 °C. For precise applications, experimental determination of solubility at the desired temperature is highly recommended.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for reliable scientific research. The following protocols are standard methods for determining the equilibrium solubility of a compound like this compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[6][7]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s) of interest

-

Sealed glass flasks or vials

-

Constant-temperature shaker or magnetic stirrer with a temperature-controlled water bath

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass flask. The presence of undissolved solid is crucial to ensure the solution reaches saturation.[6]

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed flask in a constant-temperature shaker or on a magnetic stirrer within a temperature-controlled environment.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[8] The system is considered to be at equilibrium when consecutive measurements of the solute concentration in the supernatant show no significant change.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle by turning off the agitation and letting the flask stand in the temperature-controlled environment for a period.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step should be performed quickly to avoid temperature changes that could affect solubility.[7]

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated analytical method to determine the concentration of this compound.

-

Calculate the original solubility in the desired units (e.g., mg/mL, mol/L).

-

Analytical Quantification Methods

UV-Vis Spectrophotometry:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan it across a range of UV-Vis wavelengths to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration, which should be linear according to the Beer-Lambert law.[6]

-

Sample Analysis: Measure the absorbance of the diluted saturated solution at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of this compound.[6]

Gravimetric Method:

The gravimetric method is a straightforward technique that involves evaporating the solvent from a known volume of a saturated solution and weighing the remaining solute.[8]

-

Sample Preparation: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed container.

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the this compound).

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried this compound. The difference in weight corresponds to the mass of the dissolved solute.[9]

-

Calculation: Calculate the solubility using the mass of the dissolved solid and the initial volume of the solution.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many experimental procedures. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on its solubility characteristics.

Caption: A logical workflow for selecting a suitable solvent for this compound.

References

- 1. Buy this compound | 528-21-2 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of Gallacetophenone: A Technical Guide

An In-depth Analysis of UV-Visible, Infrared, and Nuclear Magnetic Resonance Spectroscopic Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Gallacetophenone (1-(2,3,4-trihydroxyphenyl)ethanone), a key intermediate in the synthesis of various pharmaceuticals and a subject of interest in medicinal chemistry. This document details the ultraviolet-visible (UV-Vis), Fourier-transform infrared (FT-IR), and nuclear magnetic resonance (NMR) spectroscopic data of this compound, offering valuable insights for its identification, characterization, and application in research and development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound, typically performed in a methanol (B129727) solvent, reveals characteristic absorption bands arising from electronic transitions within the molecule. The phenolic hydroxyl groups and the acetophenone (B1666503) chromophore are the primary contributors to its UV-Vis spectrum.

Table 1: UV-Visible Absorption Data for this compound in Methanol

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| 291 nm | 12,500 L·mol⁻¹·cm⁻¹ | Methanol |

Data sourced from the PhotochemCAD database.[1]

Interpretation

The strong absorption at 291 nm is attributed to the π → π* electronic transitions within the conjugated system of the aromatic ring and the carbonyl group. This characteristic absorption is useful for the quantitative analysis of this compound in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, typically acquired using a potassium bromide (KBr) pellet, provides valuable information about the functional groups present in the molecule. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of the hydroxyl, carbonyl, and aromatic moieties.

Table 2: Characteristic FT-IR Absorption Bands of this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H stretching (phenolic hydroxyl groups) |

| ~1640 | Strong | C=O stretching (aromatic ketone) |

| ~1600 - 1450 | Medium to Strong | C=C stretching (aromatic ring) |

| ~1360 | Medium | C-H bending (methyl group) |

| ~1280 - 1180 | Strong | C-O stretching (aryl ether-like) & O-H bending (phenolic) |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Interpretation

The broad band in the 3400-3200 cm⁻¹ region is indicative of the hydrogen-bonded phenolic hydroxyl groups. The strong absorption around 1640 cm⁻¹ is a clear marker for the carbonyl group of the ketone. The series of bands between 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond vibrations within the aromatic ring. The presence of a band around 1360 cm⁻¹ corresponds to the symmetric bending of the methyl group's C-H bonds. The strong absorptions in the 1280-1180 cm⁻¹ region are due to a combination of C-O stretching and O-H bending vibrations of the phenolic groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to avoid the exchange of the acidic phenolic protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the methyl protons, and the phenolic hydroxyl protons.

Table 3: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 3H | -OH (phenolic) |

| ~7.1 | Doublet | 1H | Ar-H |

| ~6.4 | Doublet | 1H | Ar-H |

| ~2.5 | Singlet | 3H | -CH₃ |

Note: The chemical shifts of the hydroxyl protons can be broad and may vary with concentration and temperature.

The downfield signals between 9.5 and 10.5 ppm are characteristic of the acidic phenolic protons. The two doublets in the aromatic region (~7.1 and ~6.4 ppm) correspond to the two coupled protons on the benzene (B151609) ring. The singlet at approximately 2.5 ppm, integrating to three protons, is assigned to the methyl group of the acetyl moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 4: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~203 | C=O (ketone) |

| ~150 - 155 | Ar-C-OH |

| ~132 | Ar-C-OH |

| ~115 | Ar-C (quaternary) |

| ~108 | Ar-C-H |

| ~102 | Ar-C-H |

| ~27 | -CH₃ |

Note: Assignments are based on typical chemical shift ranges for similar functional groups.